
3-(Bromomethyl)-3'-fluoro-1,1'-biphenyl
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of compounds related to 3-(Bromomethyl)-3'-fluoro-1,1'-biphenyl has been extensively studied using various computational methods. For instance, the molecular structure and vibrational frequencies of a compound with a similar bromo and fluoro-substituted biphenyl structure were investigated using Gaussian09 software, with results showing good agreement with experimental infrared bands and X-ray diffraction (XRD) data . Another study on a structurally related compound reported the dihedral angle between the bromophenyl and fluorophenyl rings, which was found to be 48.90°, contributing to the overall molecular geometry . These studies provide insights into the molecular structure of bromo and fluoro-substituted biphenyl compounds, which are crucial for understanding their reactivity and physical properties.
Synthesis Analysis
The synthesis of related bromo and fluoro-substituted compounds involves multiple steps, including nitration, chlorination, N-alkylation, reduction, and condensation . The synthesis process is carefully monitored using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm the structure of intermediates and final products. These methods ensure the successful preparation of the desired compounds, which can serve as intermediates for the synthesis of biologically active molecules.
Chemical Reactions Analysis
The reactivity of bromo and fluoro-substituted compounds is influenced by the presence of these halogens, which can participate in various chemical reactions. For example, the synthesis of a fluoromethyl compound involved the conversion of a bromo-substituted precursor to a fluoromethyl derivative, followed by further functionalization . The presence of bromo and fluoro groups can also affect the electrophilic and nucleophilic regions of a molecule, as indicated by molecular electrostatic potential maps . These regions are important for understanding the sites of chemical reactivity in these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo and fluoro-substituted biphenyl compounds are characterized using spectroscopic techniques and computational methods. Infrared (IR) spectroscopy, NMR, and ultraviolet-visible (UV-Vis) spectroscopy are employed to determine the structural characteristics of these compounds . Additionally, computational studies such as density functional theory (DFT) provide information on the electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are indicative of a compound's chemical stability and reactivity . Thermal analysis techniques such as thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to assess the thermal stability and decomposition patterns of these compounds .
Aplicaciones Científicas De Investigación
Liquid Crystal Applications
3-(Bromomethyl)-3'-fluoro-1,1'-biphenyl has been explored for use in liquid crystal displays. Research by Jiang et al. (2012) highlighted the synthesis and mesomorphic properties of but-3-enyl-based fluorinated biphenyl liquid crystals, which include compounds with a lateral fluoro substitute, showing potential for use in liquid crystal display mixtures due to their broad nematic mesophase, low melting points, and high clearing points (Jiang et al., 2012).
Polymer and Nanoparticle Research
Studies have also examined the role of fluorinated biphenyls in the synthesis of polymers and nanoparticles. For example, Fischer et al. (2013) used bromo and fluoro-substituted phenyl compounds to initiate chain growth polymerization, leading to the production of bright fluorescence emission-tuned nanoparticles (Fischer et al., 2013).
Photoredox Catalysis in Organic Synthesis
Koike and Akita (2016) discussed the use of fluoromethyl groups, such as those in fluorinated biphenyl compounds, in photoredox catalysis. This technique is vital for the synthesis of various organic compounds, especially in pharmaceutical and agrochemical applications (Koike & Akita, 2016).
Electronic Property Tuning
Gohier et al. (2013) explored the use of 3-fluoro-4-hexylthiophene, a compound related to fluorinated biphenyls, in tuning the electronic properties of conjugated polythiophenes, highlighting the importance of these compounds in modifying electronic and optical properties of materials (Gohier et al., 2013).
Metabolic and Structural Studies
Research by Tulp et al. (1977) on the mass spectra and gas chromatographic properties of halomethoxy-biphenyls, including fluorinated derivatives, contributes to understanding their metabolic pathways and structural characteristics, which is essential inbiochemical and environmental studies (Tulp et al., 1977).
Conformational Analysis
Zuaretz et al. (1991) investigated the conformational behavior of multiarmed units such as decakis(bromomethyl)biphenyl, which is structurally related to 3-(Bromomethyl)-3'-fluoro-1,1'-biphenyl. This study provided insights into the mutual steric interactions between arms of different moieties, crucial for understanding molecular dynamics and interactions (Zuaretz et al., 1991).
Synthesis of Chiral Biphenyls
Delogu et al. (2000) described the regioselective bromination and desymmetrization of biphenyl, a process relevant to the synthesis of chiral nonracemic C2-symmetry biphenyls. Such syntheses have implications in the development of asymmetric catalysts and chiral materials (Delogu et al., 2000).
Exploration in Organic Chemistry
Parkinson and Safe (1982) explored the cytochrome P-450-mediated metabolism of biphenyl and 4-halobiphenyls, including fluoro derivatives. Understanding the metabolism of these compounds is crucial in the field of pharmacology and toxicology (Parkinson & Safe, 1982).
Safety and Hazards
Mecanismo De Acción
Target of Action
Bromomethyl compounds are often used in the suzuki–miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, the compound may interact with its targets through oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction, in which this compound may participate, is a key process in the synthesis of various organic compounds . This reaction can lead to the formation of new carbon-carbon bonds, which is a fundamental step in the construction of complex organic molecules .
Result of Action
The result of the compound’s action in the Suzuki–Miyaura cross-coupling reaction is the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic molecules, which can have various applications in fields such as pharmaceuticals, agrochemicals, and materials science .
Action Environment
The efficacy and stability of the compound’s action in the Suzuki–Miyaura cross-coupling reaction can be influenced by various environmental factors. These may include the presence of a suitable catalyst (typically palladium), the pH of the reaction environment, the temperature, and the presence of other reactants .
Propiedades
IUPAC Name |
1-(bromomethyl)-3-(3-fluorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrF/c14-9-10-3-1-4-11(7-10)12-5-2-6-13(15)8-12/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLANNLYVBVMHDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC=C2)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80604868 | |
| Record name | 3-(Bromomethyl)-3'-fluoro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80604868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)-3'-fluoro-1,1'-biphenyl | |
CAS RN |
83169-84-0 | |
| Record name | 3-(Bromomethyl)-3'-fluoro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80604868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



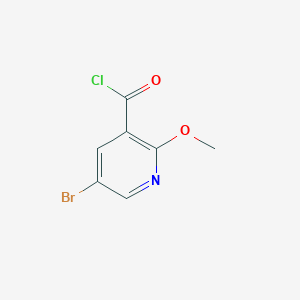
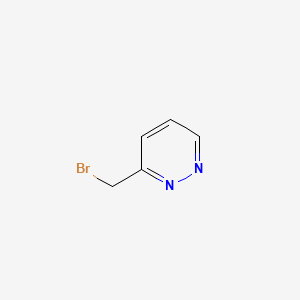




![1-Azabicyclo[3.2.2]nonan-3-amine](/img/structure/B1321634.png)

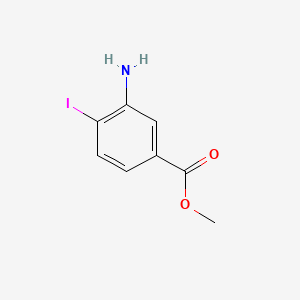
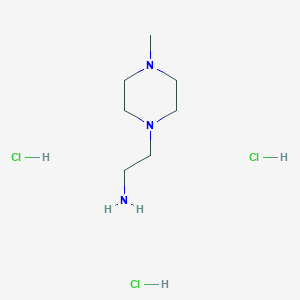


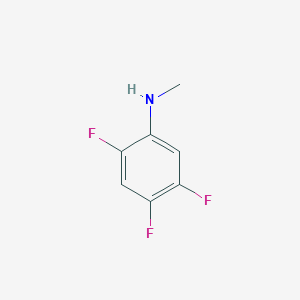
![(3R,3aS,6R,6aS)-6-(methanesulfonyloxy)-hexahydrofuro[3,2-b]furan-3-yl methanesulfonate](/img/structure/B1321654.png)